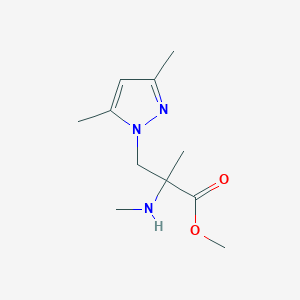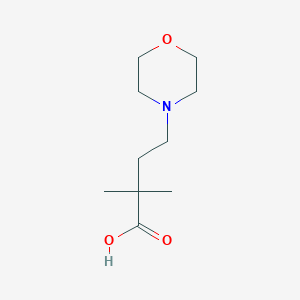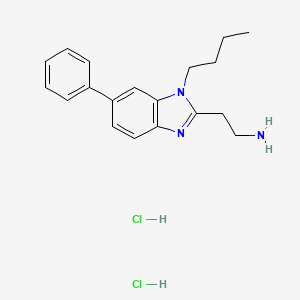
Lithium(1+)4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is a metalorganic compound with the formula LiOC(CH₃)₃. It is a white solid used as a strong base in organic synthesis. This compound is often depicted as a salt and behaves as such, but it is not ionized in solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate can be synthesized by treating tert-butanol with butyl lithium. This reaction involves the deprotonation of tert-butanol by butyl lithium, resulting in the formation of lithium tert-butoxide .
Industrial Production Methods
In industrial settings, lithium tert-butoxide is often generated in situ for laboratory use because samples are sensitive and older samples are often of poor quality. It is commercially available as a solution and as a solid .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate undergoes various types of reactions, including:
Protonation: As a strong base, it is easily protonated.
Substitution: It is used to prepare other tert-butoxide compounds such as copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III).
Common Reagents and Conditions
Common reagents used with lithium tert-butoxide include potassium diisopropylamide and primary alcohols. The compound can mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .
Major Products Formed
Major products formed from reactions involving lithium tert-butoxide include copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III) .
Applications De Recherche Scientifique
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis and as an initiator for anionic polymerization.
Biology: The compound’s strong basicity makes it useful in various biochemical reactions.
Mécanisme D'action
The mechanism by which lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate exerts its effects involves its strong basicity and nucleophilicity. It can deprotonate various substrates, facilitating reactions such as α-alkylation of ketones with primary alcohols . The molecular targets and pathways involved include the deprotonation of alcohols and the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium tert-butoxide
- Potassium tert-butoxide
- Lithium isopropoxide
Uniqueness
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is unique due to its strong basicity and ability to act as an initiator for anionic polymerization. Its specific structure allows for the formation of stable octameric and hexameric forms, which are not commonly observed in similar compounds .
Propriétés
Formule moléculaire |
C10H17LiO4 |
|---|---|
Poids moléculaire |
208.2 g/mol |
Nom IUPAC |
lithium;2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O4.Li/c1-9(2,3)14-7(11)6-10(4,5)8(12)13;/h6H2,1-5H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
PZIYKEQJSVWUIL-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)(C)OC(=O)CC(C)(C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)


![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)




![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)

